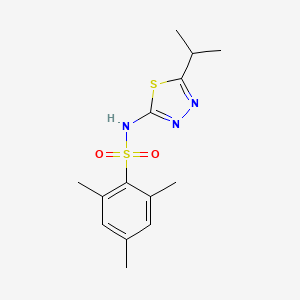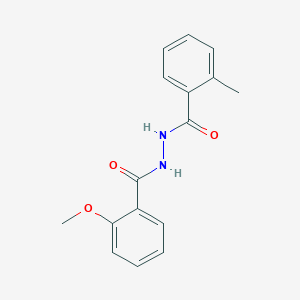
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide, also known as PBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBC belongs to the class of pyrazole-based compounds and has been found to exhibit several biological activities.
Mécanisme D'action
The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is not fully understood. However, it has been proposed that N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide exerts its biological activities by inhibiting various enzymes and proteins. For example, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide inhibits the activity of COX-2, which is involved in inflammation. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is its potential use as a building block in the synthesis of MOFs and COFs. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been found to exhibit various biological activities, which makes it a potential candidate for drug development. However, one of the limitations of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is its low solubility in water, which makes it difficult to use in biological assays.
Orientations Futures
There are several future directions for the study of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide. One of the future directions is to study the structure-activity relationship of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide and its derivatives to identify more potent compounds. Another future direction is to study the potential use of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide as a photosensitizer in photodynamic therapy. In addition, the use of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide as a building block in the synthesis of MOFs and COFs could be further explored. Finally, the use of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide as a ligand in asymmetric catalysis could also be studied further.
Conclusion:
In conclusion, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit several biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 4-biphenylamine in the presence of a coupling agent such as DCC and DMAP. The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is not fully understood, but it has been proposed that N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide exerts its biological activities by inhibiting various enzymes and proteins. There are several future directions for the study of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide, including the study of its structure-activity relationship, potential use as a photosensitizer, and use as a building block in the synthesis of MOFs and COFs.
Méthodes De Synthèse
The synthesis of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 4-biphenylamine in the presence of a coupling agent such as N, N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dichloromethane or N, N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide.
Applications De Recherche Scientifique
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. In material science, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been studied for its potential use as a ligand in asymmetric catalysis.
Propriétés
IUPAC Name |
4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(19-13-11-17(12-14-19)16-7-3-1-4-8-16)23-21-15-20(24-25-21)18-9-5-2-6-10-18/h1-15H,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKZHNORNRCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)




![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)


